N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
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Description
N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide is a useful research compound. Its molecular formula is C13H13FN2O2S and its molecular weight is 280.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
As a unique chemical, its interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It’s worth noting that many bioactive aromatic compounds, including some indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting potential for developing new useful derivatives .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Action Environment
Environmental conditions can significantly impact the effectiveness of a compound, and understanding these influences is crucial for optimizing its use .
Biological Activity
N-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide (CAS: 75230-49-8) is a hydrazone compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (E)-N'-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
- Molecular Formula : C15H15FN2O2S
- Molecular Weight : 306.36 g/mol
- Purity : Typically 95% .
The compound features a unique structure that includes a fluorinated phenyl group and a sulfonohydrazide moiety, which may enhance its reactivity and biological interactions.
This compound is believed to exert its biological effects through interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom is significant as it can enhance binding affinity and specificity towards biological molecules, potentially leading to altered enzymatic activities or receptor modulation .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In a study assessing its efficacy against various pathogens, the compound demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
This data suggests a broad-spectrum antimicrobial potential, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this compound. In vitro assays conducted on various cancer cell lines revealed that this compound induces cytotoxicity in cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 20 |
MCF-7 (breast cancer) | 25 |
A549 (lung cancer) | 30 |
These findings highlight the compound's potential as a lead structure for developing new anticancer therapies.
Case Studies
- Antimicrobial Efficacy : A study published in BenchChem evaluated the antimicrobial activity of various derivatives of this compound. The derivatives were tested against common pathogens, revealing that modifications to the hydrazone structure can significantly enhance antimicrobial potency .
- Cytotoxicity in Cancer Cells : Research published in PubMed indicated that the compound effectively reduced cell viability in multiple cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Properties
IUPAC Name |
N'-(4-fluorophenyl)-4-methylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-10-2-8-13(9-3-10)19(17,18)16-15-12-6-4-11(14)5-7-12/h2-9,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPJBSOFSORYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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